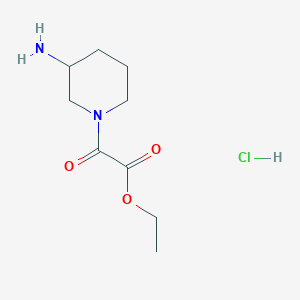

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The compound’s molecular formula, C₉H₁₇ClN₂O₃ , reflects a piperidine ring substituted at the 1-position with an oxoacetate group and at the 3-position with an amino group. The hydrochloride salt originates from protonation of the tertiary amine in the piperidine ring, enhancing solubility and stability.

Key structural features include:

- A six-membered piperidine ring with one nitrogen atom in the ring.

- An oxoacetate group (C(=O)–COOEt) attached to the 1-position of the piperidine.

- A primary amine (-NH₂) at the 3-position, which participates in hydrogen bonding.

While crystallographic data for this specific compound is unavailable, analogous piperidine derivatives exhibit:

- Planar piperidine rings with substituents in equatorial positions for steric minimization.

- Hydrogen bonding networks involving the amino group and oxygen atoms from the oxoacetate moiety, as observed in similar pyrazole-piperidine hybrids.

| Parameter | Ethyl (3-Aminopiperidin-1-yl)(oxo)acetate HCl | (R)-3-Amino-piperidine-1-carboxylic acid tert-butyl ester HCl | Ethyl Oxo(piperidin-1-yl)acetate |

|---|---|---|---|

| Molecular Formula | C₉H₁₇ClN₂O₃ | C₁₀H₂₁ClN₂O₂ | C₉H₁₅NO₃ |

| Molecular Weight | 236.69 g/mol | 236.74 g/mol | 185.22 g/mol |

| Key Functional Groups | Piperidine, oxoacetate, primary amine, HCl | Piperidine, carboxylic acid tert-butyl ester, HCl | Piperidine, oxoacetate |

| Hydrogen Bond Donors | 2 (amine, ester) | 1 (amine) | 1 (ester) |

NMR Spectroscopic Profiling and Conformational Studies

NMR spectroscopy provides critical insights into the compound’s electronic environment and conformational preferences. While direct data for Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is limited, trends from analogous compounds predict:

¹H NMR

- Amine protons : Broad singlet (~δ 1.5–3.0 ppm) due to exchange with water or D₂O.

- Piperidine protons : Multiplets in δ 1.0–2.5 ppm for equatorial and axial positions.

- Ester ethyl group : Triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.4 ppm) for -CH₃ and -CH₂ groups.

- Oxoacetate carbonyl : No proton signal, but adjacent protons (e.g., CH₂COOEt) appear at δ 4.3–4.5 ppm.

¹³C NMR

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals diagnostic fragmentation pathways. For Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride:

| Fragment | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | ~200.1 | Intact molecular ion (excluding HCl) |

| [M - COOEt]⁺ | ~137.1 | Loss of ethyl ester group (C₄H₆O₂) |

| [Piperidine + NH₂]⁺ | ~97.1 | Fragment retaining the piperidine-amine core |

| [Cl⁻] | ~35.5 | Hydrochloride counterion |

Comparative Analysis with Piperidine-Based Structural Analogs

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride differs structurally and functionally from common piperidine derivatives:

Properties

IUPAC Name |

ethyl 2-(3-aminopiperidin-1-yl)-2-oxoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-2-14-9(13)8(12)11-5-3-4-7(10)6-11;/h7H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOXREJPEGNNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction Method

One common approach involves reacting ethyl acetate derivatives with 3-aminopiperidine under controlled conditions:

- Reactants: Ethyl acetate or its activated derivatives and 3-aminopiperidine.

- Conditions: Typically conducted in organic solvents with temperature control to favor condensation.

- Outcome: Formation of the ethyl (3-aminopiperidin-1-yl)(oxo)acetate intermediate.

- Salt Formation: Subsequent treatment with hydrochloric acid (gaseous or aqueous) in solvents like ethyl acetate or ethanol to form the hydrochloride salt.

This method is favored for its relative simplicity and adaptability to scale-up processes.

Acid Addition Salt Formation

The hydrochloride salt is prepared by reacting the free base compound with hydrochloric acid sources such as:

- Gaseous hydrogen chloride.

- Aqueous hydrochloric acid.

- Ethyl acetate-HCl or ethanol-HCl solutions.

This step improves solubility and stability for handling and pharmaceutical formulation.

Base-Mediated Cyclization and Esterification

In some advanced synthetic schemes, the preparation involves:

- Use of bases like sodium bicarbonate or sodium methoxide to facilitate cyclization or condensation.

- Employing solvents such as tert-butanol or methanol.

- Heating under reflux or sealed vessel conditions to drive the reaction to completion.

- Isolation of the product by precipitation, filtration, and drying under vacuum.

This approach is often used in industrial or large-scale synthesis to improve yield and purity.

Comparative Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation with ethyl acetate | Ethyl acetate + 3-aminopiperidine | Ethyl acetate | Ambient to reflux | Several hours | Variable | Followed by HCl treatment for salt form |

| Salt formation | HCl gas or aqueous HCl | Ethyl acetate or ethanol | Ambient | 1-2 hours | High | Enhances solubility and stability |

| Base-mediated cyclization | Sodium bicarbonate or sodium methoxide | Methanol, tert-butanol | 70-85 °C | 2-18 hours | 55-61.4 | Industrial scale, sealed vessel preferred |

| Esterification and purification | Formamidine acetate + sodium methoxide | Methanol | 70-85 °C | 16 hours | 55-61.4 | Purification via precipitation and drying |

Data adapted from synthetic studies and industrial patents.

Research Findings on Optimization

- Solvent Choice: Methanol and ethyl acetate are preferred for their ability to dissolve reactants and facilitate salt formation.

- Temperature Control: Elevated temperatures (70–85 °C) accelerate reaction rates but require careful monitoring to avoid side reactions.

- Reaction Time: Prolonged reaction times (up to 18 hours) improve conversion but must be balanced against potential degradation.

- Base Selection: Sodium methoxide and sodium bicarbonate are effective bases for cyclization and condensation steps.

- Salt Formation: Using ethyl acetate-HCl provides a controlled environment for hydrochloride salt precipitation, improving product handling.

These parameters have been optimized in various studies to maximize yield and purity, with yields typically ranging from 55% to over 60% in well-controlled processes.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + HCl salt | Ethyl acetate, 3-aminopiperidine, HCl | Room temp to reflux, ethyl acetate solvent | Simple, scalable, good purity | Moderate yield, requires careful acid handling |

| Base-mediated cyclization | Sodium methoxide, formamidine acetate | 70-85 °C, methanol, sealed vessel | Higher yield, industrially viable | Longer reaction time, requires base handling |

| Acid addition salt formation | HCl gas or aqueous HCl | Ambient, ethyl acetate or ethanol | Enhances solubility and stability | Additional purification step needed |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation reactions that modify its functional groups. Key findings include:

-

Mechanism : Oxidation targets the amino group or ester functionality, leading to products with altered biological activity.

-

Reagents : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) are used under acidic or basic conditions.

-

Yield : Oxidation yields range from 45% to 75%, depending on reaction conditions.

Substitution Reactions

Substitution reactions are critical for modifying the piperidine ring or ester group.

Acid-Base Reactions

The hydrochloride salt form enables acid-base interactions, influencing solubility and biological activity.

-

Formation : The hydrochloride salt is prepared by reacting the free base with ethyl acetate-HCl in ethyl acetate .

-

Deprotonation : Treatment with triethylamine or NaOH yields the free base, useful for subsequent reactions .

Step 1: Esterification

Ethyl acetoacetate reacts with 3-aminopiperidine in the presence of K₂CO₃ and NaI in acetone .

Step 2: Substitution

The intermediate undergoes substitution with bromoethylamine, followed by acidification with ethyl acetate-HCl .

Step 3: Purification

Final purification involves silica gel chromatography with dichloromethane/methanol (50:1 to 10:1) .

Reaction Conditions and Solvent Effects

Reaction conditions significantly impact yield and purity:

Scientific Research Applications

Scientific Research Applications

The compound is utilized across several domains:

1. Medicinal Chemistry

- Drug Development : It serves as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic profiles.

- Biological Activity : Preliminary studies suggest potential interactions with receptors in the central nervous system, indicating possible applications as a neuroactive agent .

2. Organic Synthesis

- Building Block : Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is employed as a versatile building block in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation and substitution reactions .

3. Enzyme Studies

- Protein-Ligand Interactions : The compound is used to study enzyme mechanisms and protein-ligand interactions, which are crucial for understanding drug mechanisms and developing new therapeutics .

Case Studies

Recent research has explored the therapeutic potential of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride:

Case Study 1: Neuropharmacology

A study investigated the compound's effects on neurotransmitter systems. Results indicated that it may enhance synaptic transmission in certain neuronal pathways, suggesting its potential as an anxiolytic or antidepressant agent .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride to evaluate their biological activities. Several derivatives exhibited improved binding affinities to targeted receptors, indicating enhanced therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

- Ethyl (4-aminopiperidin-1-yl)acetate dihydrochloride (CAS: 100708-07-4): This analogue substitutes the 3-amino group with a 4-amino group on the piperidine ring. The dihydrochloride form increases solubility compared to mono-hydrochloride derivatives but may reduce crystallinity .

- 4-Aminopiperidin-2-one hydrochloride (CAS: 4720-64-3): Here, the oxo group is positioned on the piperidine ring (2-one) instead of the acetate backbone. This structural shift reduces ester reactivity and modifies hydrogen-bonding capacity, which could influence metabolic stability in biological systems .

Heterocyclic and Functional Group Variations

- Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate (QZ-2847, CAS: 956361-11-8): Replacing the piperidine ring with a tetrahydrothienyl group introduces sulfur, enhancing lipophilicity and altering electronic properties. This may improve membrane permeability but reduce aqueous solubility .

Ethyl cyclopropyl(oxo)acetate (CAS: 519164-14-8) :

The cyclopropyl group introduces ring strain, increasing chemical reactivity compared to the saturated piperidine ring. This analogue may exhibit faster degradation under acidic conditions .- Ethyl [5-chloropyridin-2-yl]amino](oxo)acetate hydrochloride: The pyridinyl substituent introduces aromaticity and a chlorine atom, which could enhance π-π stacking interactions in drug-receptor complexes. The electron-withdrawing Cl atom may also stabilize the oxoacetate moiety .

Ester and Oxo Group Modifications

- Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (ST-3847, CAS: 72738-09-1): This compound relocates the oxo group to the piperidine ring (3-position) while retaining the ethyl ester.

Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride :

The oxo group at the 4-position of the piperidine ring creates a ketone, influencing conformational flexibility. This analogue may exhibit distinct crystallization behavior due to altered hydrogen-bonding networks .

Comparative Data Table

Biological Activity

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is a compound with notable biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride has the molecular formula . The presence of the piperidine ring and the amino group at the 3-position contributes significantly to its biological properties, making it a valuable compound in medicinal chemistry.

The compound exhibits its biological effects primarily through:

- Enzyme Modulation : It acts as a ligand that can bind to enzymes or receptors, influencing their activity. This interaction can alter various biochemical pathways and physiological responses.

- Protein-Ligand Interactions : The compound is employed in studies focusing on protein-ligand interactions, which are crucial for understanding drug mechanisms and developing new therapeutics.

Pharmacological Applications

Research indicates that Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride has potential applications in several therapeutic areas:

- Neurological Disorders : It has been investigated for its role in modulating ion channels associated with epilepsy, particularly targeting the KCNT1 channel, which is linked to certain forms of epilepsy .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride itself is limited .

- Drug Development : Its structural characteristics make it a suitable candidate for further modification and optimization in drug design processes aimed at enhancing efficacy and reducing side effects .

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the pharmacological profile of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride. These studies often involve:

- Channel Blocker Assays : Testing its ability to block specific ion channels, which is crucial for understanding its potential in treating conditions like epilepsy.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride allows for diverse modifications that can enhance its biological activity. SAR studies focus on how variations in structure affect potency and selectivity against biological targets.

Q & A

Basic Question: What are the recommended synthetic routes for Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride?

Methodological Answer:

The compound can be synthesized via a coupling reaction between a piperidine derivative and an oxoacetate precursor. A typical procedure involves:

Protection of the amine group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the 3-aminopiperidine moiety during synthesis .

Activation of the carbonyl group : Employ carbodiimide-based coupling agents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to facilitate esterification or amidation .

Deprotection and salt formation : Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

Key Validation : Monitor reaction progress via TLC (n-hexane/ethyl acetate mobile phase) and confirm purity using HPLC-MS .

Basic Question: How should researchers characterize this compound’s structural and spectroscopic properties?

Methodological Answer:

X-ray crystallography : Use SHELXL or SHELXTL for structure refinement. For example, analyze hydrogen bonding (C–H⋯O) and π–π stacking interactions in the crystal lattice .

Spectroscopy :

- NMR : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the piperidine and oxoacetate groups .

- IR : Confirm the presence of carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) stretches .

Mass spectrometry : Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Question: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

Cross-validation : Compare NMR-derived bond lengths/angles with X-ray data. For example, discrepancies in amine proton shifts may arise from dynamic effects (e.g., tautomerism) not captured in static crystal structures .

DFT calculations : Use Gaussian or ORCA to model optimized geometries and simulate NMR/IR spectra, identifying sources of divergence (e.g., solvent effects, crystal packing) .

Temperature-dependent studies : Collect variable-temperature NMR or X-ray data to assess conformational flexibility .

Advanced Question: What strategies ensure enantiomeric purity of the 3-aminopiperidine moiety?

Methodological Answer:

Chiral chromatography : Use Chiralpak® IA or IB columns with n-hexane/isopropanol mobile phases to separate enantiomers .

Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TD-DFT) to confirm absolute configuration .

Crystallographic Flack parameter : Refine X-ray data with SHELXL to determine enantiomeric excess in the crystal .

Basic Question: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-vis), and varied pH (1–13) to identify degradation pathways (e.g., hydrolysis of the ester group) .

HPLC-MS monitoring : Track degradation products (e.g., free amine or oxoacetic acid) using a C18 column and 0.1% formic acid/acetonitrile gradient .

Advanced Question: How to address low crystallinity or twinning in X-ray studies?

Methodological Answer:

Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) and additives (e.g., chiral amines) to improve crystal quality .

Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets .

Alternative techniques : If crystals remain elusive, employ powder XRD with Rietveld refinement or electron diffraction .

Advanced Question: What computational methods predict biological activity or reactivity?

Methodological Answer:

Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with piperidine-binding pockets) .

Reactivity prediction : Apply DFT to calculate Fukui indices for nucleophilic/electrophilic sites on the oxoacetate group .

MD simulations : Study solvation effects and conformational dynamics in aqueous or lipid environments using GROMACS .

Basic Question: How to validate synthetic yield and purity for publication?

Methodological Answer:

Quantitative NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate yield .

Elemental analysis : Confirm C, H, N, Cl content within 0.4% of theoretical values .

Chromatographic purity : Achieve ≥95% purity via HPLC (210 nm detection) with three independent batches .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Core modifications : Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects .

Functionalization : Introduce substituents (e.g., halogens, nitro groups) at the piperidine 4-position via Pd-catalyzed cross-coupling .

Salt screening : Test alternative counterions (e.g., sulfate, mesylate) for improved solubility or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.